Ramosetron

説明

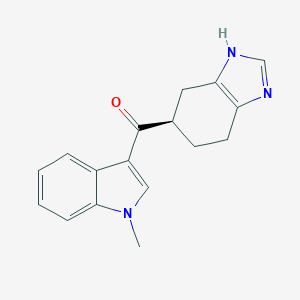

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHPAPBPFQJABD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043842 | |

| Record name | Ramosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132036-88-5 | |

| Record name | Ramosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Pharmacological Profile of Ramosetron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramosetron is a potent and selective serotonin 5-HT3 receptor antagonist. It has demonstrated significant efficacy in preclinical models of nausea and vomiting, as well as in disorders of gut function, particularly irritable bowel syndrome with diarrhea (IBS-D). This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.

Mechanism of Action

This compound exerts its pharmacological effects through the highly selective and competitive antagonism of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) leads to rapid depolarization of neurons.[2] By blocking this interaction, this compound inhibits the signaling pathways associated with nausea, vomiting, and visceral hypersensitivity.[1][2]

Signaling Pathway of this compound's 5-HT3 Receptor Antagonism

Caption: Mechanism of this compound at the 5-HT3 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Preparation | Ki (nmol/L) | Reference |

| 5-HT3 | Human (cloned) | - | 0.091 ± 0.014 | [3] |

| 5-HT3 | Rat (cloned) | - | 0.22 ± 0.051 | [3] |

This compound demonstrates a negligible affinity for other receptors, transporters, ion channels, and enzymes.[3] A key characteristic of this compound is its extremely slow dissociation from the human 5-HT3 receptor, with a half-life (t1/2) of 560 minutes, compared to 180 minutes for alosetron and 88 minutes for cilansetron.[3]

Table 2: In Vitro and In Vivo Potency of this compound

| Assay | Species | Endpoint | Potency (pA2 or ED50) | Reference |

| 5-HT-induced contraction of isolated colon | Guinea Pig | Inhibition | pA2 = 8.6 (8.5 - 9.0) | [3] |

| von Bezold-Jarisch reflex | Rat | Inhibition | ED50 = 1.2 (0.93 - 1.6) µg/kg, p.o. | [3] |

| Restraint stress-induced defecation | Rat | Inhibition | ED50 = 0.62 (0.17 - 1.2) µg/kg, p.o. | [3] |

| Conditioned fear stress-induced defecation | Rat | Inhibition | ED50 = 0.019 (0.01 - 0.028) mg/kg, p.o. | [4] |

Preclinical Efficacy in Animal Models

This compound has been extensively evaluated in various preclinical models, demonstrating its therapeutic potential for conditions involving 5-HT3 receptor pathophysiology.

Irritable Bowel Syndrome (IBS) Models

Conditioned Fear Stress (CFS)-Induced Defecation in Rats: This model simulates the stress-induced exacerbation of IBS symptoms. This compound has been shown to potently inhibit CFS-induced defecation.[4][5]

-

Efficacy: this compound dose-dependently inhibits stress-induced defecation with an ED50 of 0.012 mg/kg, p.o.[5] This effect was more potent than that of alosetron (ED50 = 0.078 mg/kg) and cilansetron (ED50 = 0.094 mg/kg).[5] The inhibitory effect of this compound is long-lasting.[5]

Visceral Hypersensitivity in Rats: Models of visceral hypersensitivity are used to study the abdominal pain component of IBS. This compound has been shown to increase the threshold of pain induced by colonic distension in rats.[6]

-

Efficacy: Oral administration of this compound (0.3 to 3 µg/kg) significantly suppressed the restraint stress-induced decrease in the colonic pain threshold.[7]

Gastrointestinal Motility

In preclinical models, this compound has demonstrated effects on gastrointestinal transit, which is relevant to its use in diarrhea-predominant IBS.

-

Efficacy: In rats, this compound (3 to 100 µg/kg, p.o.) prevented the acceleration of colonic transit induced by conditioned-fear stress.[3] It is important to note that at a high dose of 3,000 µg/kg, p.o., administered once daily for 7 days, this compound did not inhibit normal defecation in dogs, suggesting a selective effect on pathological conditions.[7]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species.

-

Absorption, Distribution, Metabolism, and Excretion (ADME): Following oral administration of 14C-labeled this compound hydrochloride to rats, the radioactivity was rapidly absorbed and distributed to various tissues. The highest concentrations were observed in the liver and kidneys. The radioactivity was excreted mainly in the bile.

-

Pharmacokinetic Model: The pharmacokinetics of this compound in surgical patients was best described by a three-compartment mammillary model with first-order elimination.[8] The typical clearance in a 60-kg subject was 0.19 L/h.[8]

Experimental Protocols

Conditioned Fear Stress (CFS) Model in Rats

This protocol is designed to induce a psychological stress response leading to measurable physiological changes, such as increased defecation.

Caption: Workflow for the Conditioned Fear Stress model.

Methodology:

-

Conditioning: Rats are placed in a specific chamber and exposed to an auditory cue (e.g., a tone) which is immediately followed by a mild, brief foot shock. This process is repeated to establish a conditioned fear response to the tone.[9][10]

-

Drug Administration: Prior to the stress exposure session, rats are orally administered this compound or a vehicle control.

-

Stress Exposure: On a subsequent day, the rats are placed in a different context (to avoid contextual fear) and are exposed to the auditory cue alone, without the foot shock.

-

Measurement: The number of fecal pellets excreted during the stress exposure period is counted as a measure of the stress-induced defecation response. Freezing behavior is also often recorded as an index of anxiety.[5]

Visceral Hypersensitivity Assessment in Rats (Colorectal Distension)

This model is used to assess visceral pain by measuring the response to mechanical distension of the colon.

Caption: Experimental workflow for visceral hypersensitivity assessment.

Methodology:

-

Animal Preparation: Rats are anesthetized, and a balloon catheter is inserted into the distal colon. For quantitative measurement of the visceromotor response, electrodes may be implanted into the abdominal musculature to record electromyographic (EMG) activity.[1][11][12]

-

Drug Administration: Prior to the distension procedure, animals are treated with this compound or a vehicle.

-

Colorectal Distension (CRD): The balloon is progressively inflated to different pressures or volumes to induce graded mechanical stimulation of the colon.[11][13][14]

-

Response Measurement: The response to distension is quantified by either visually scoring the abdominal withdrawal reflex (AWR) or by measuring the EMG activity of the abdominal muscles as the visceromotor response (VMR).[11][13][14] The pressure at which a significant response is elicited is considered the pain threshold.

Conclusion

The preclinical data for this compound strongly support its profile as a highly potent and selective 5-HT3 receptor antagonist with a long duration of action. Its efficacy in well-established animal models of stress-induced defecation and visceral hypersensitivity provides a solid pharmacological basis for its clinical use in irritable bowel syndrome with diarrhea. The favorable preclinical pharmacokinetic and safety profile further underscores its therapeutic potential. This in-depth guide provides researchers and drug development professionals with a comprehensive summary of the critical preclinical data for this compound.

References

- 1. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-lasting incubation of conditioned fear in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single prolonged stress disrupts retention of extinguished fear in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visceral hypersensitive rats share common dysbiosis features with irritable bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visceral and somatic hypersensitivity in a subset of rats following TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Ramosetron: A Technical Guide to its Binding Affinity and Selectivity for Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramosetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2][3][4] Its clinical efficacy in the management of chemotherapy-induced and postoperative nausea and vomiting, as well as irritable bowel syndrome with diarrhea (IBS-D), is rooted in its specific and high-affinity interaction with the 5-HT3 receptor, a ligand-gated ion channel.[3][5] This technical guide provides an in-depth overview of the binding characteristics of this compound, detailing its affinity for the 5-HT3 receptor and its selectivity over other serotonin receptor subtypes. The document includes a compilation of quantitative binding data, a detailed methodology for the experimental determination of these parameters, and visualizations of the associated signaling pathways and experimental workflows.

Binding Affinity and Selectivity Profile

This compound exhibits a remarkably high affinity for the human and rat 5-HT3 receptors, with Ki values in the sub-nanomolar range.[1][2] Notably, its affinity for other serotonin receptor subtypes, as well as other classes of receptors, ion channels, and enzymes, has been reported as negligible, underscoring its exceptional selectivity.[1][2][6] This high selectivity is a key factor in its favorable side-effect profile. The dissociation of this compound from the human 5-HT3 receptor is also exceptionally slow, contributing to its long duration of action.[1][2]

Table 1: Quantitative Binding Affinity of this compound for Serotonin Receptors

| Receptor Subtype | Species | Binding Affinity (Ki) [nmol/L] | Reference |

| 5-HT3 | Human | 0.091 ± 0.014 | [1][2] |

| 5-HT3 | Rat | 0.22 ± 0.051 | [1][2] |

| Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT4, 5-HT7) | Not Specified | Negligible | [1][2][6] |

| Other Receptors, Transporters, Ion Channels, and Enzymes | Not Specified | Negligible | [1][2][6] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known affinity for the target receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human or rat 5-HT3 receptor (e.g., HEK293 cells).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]Granisetron or [3H]BRL 43694.[7][8]

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, structurally distinct 5-HT3 antagonist (e.g., tropisetron or ondansetron).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail: For quantifying the radioactivity trapped on the filters.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture cells expressing the 5-HT3 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

-

-

Competitive Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.

-

Set up the assay in a 96-well plate format.

-

To each well, add:

-

A fixed volume of the membrane preparation (e.g., 50-120 µg of protein).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled test compound (this compound).

-

-

For determining non-specific binding, use a saturating concentration of the non-specific binding control compound instead of the test compound.

-

For determining total binding, add assay buffer instead of any competing ligand.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding for each concentration of the test compound.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizations of Pathways and Protocols

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[3] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily Na+ and Ca2+. The increase in intracellular Ca2+ concentration triggers a downstream signaling cascade involving calmodulin (CaM), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and the extracellular signal-regulated kinase (ERK).[9][10][11][12] this compound, as a competitive antagonist, blocks the binding of serotonin, thereby preventing this signaling cascade.

Caption: 5-HT3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

Caption: Workflow for determining Ki via competitive radioligand binding assay.

Logical Relationship: this compound's Mechanism of Action

This diagram illustrates the logical relationship between the presence of an emetic stimulus, the action of serotonin, and the inhibitory effect of this compound.

Caption: Logical flow of emesis induction and inhibition by this compound.

References

- 1. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Pharmacological Profile of this compound, a Novel Therapeutic Agent for Irritable Bowel Syndrome [jstage.jst.go.jp]

- 3. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-HT3 receptor ligand, [3H]BRL 43694, binds to presynaptic sites in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. L-type calcium channels contribute to 5-HT3-receptor-evoked CaMKIIα and ERK activation and induction of emesis in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

In-Silico Modeling of Ramosetron-Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ramosetron and the 5-HT3 Receptor

This compound is a benzimidazole derivative that functions as a competitive antagonist at the 5-HT3 receptor.[2] Pharmacological assays have demonstrated its higher binding affinity and longer duration of action compared to first-generation "setrons" like ondansetron and granisetron.[3][4]

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, composed of five subunits arranged around a central ion pore.[1][5] Predominantly expressed in the peripheral and central nervous systems, its activation by serotonin (5-hydroxytryptamine) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[5] This signaling cascade in the gastrointestinal tract and the chemoreceptor trigger zone of the brainstem is critically involved in the emetic reflex. By blocking the binding of serotonin, this compound effectively inhibits this pathway.

In-Silico Modeling Workflow

The in-silico investigation of the this compound-5-HT3 receptor interaction typically follows a multi-step workflow. This process begins with obtaining a structural model of the receptor, followed by predicting the binding pose of this compound and evaluating the stability and energetics of the complex.

Experimental Protocols

Homology Modeling of the Human 5-HT3A Receptor

Due to the challenges in crystallizing membrane proteins, a high-resolution experimental structure of the human 5-HT3 receptor in complex with this compound may not be available. Therefore, homology modeling is a crucial first step.

Objective: To generate a three-dimensional model of the human 5-HT3A receptor based on a known experimental structure of a homologous protein.

Methodology:

-

Template Identification: A suitable template structure is identified by performing a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the amino acid sequence of the human 5-HT3A subunit. The acetylcholine-binding protein (AChBP) and cryo-EM structures of related 5-HT3 receptors are often used as templates.[6]

-

Sequence Alignment: The target sequence (human 5-HT3A) is aligned with the template sequence using tools like ClustalW or T-Coffee.

-

Model Building: A 3D model of the human 5-HT3A receptor is generated using software such as MODELLER or SWISS-MODEL. These programs use the sequence alignment and the template structure to build the coordinates of the target protein.

-

Model Refinement and Validation: The initial model is subjected to energy minimization to relieve any steric clashes. The quality of the final model is then assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.[7]

Molecular Docking of this compound into the 5-HT3 Receptor

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Objective: To predict the binding pose of this compound within the 5-HT3 receptor's binding site and to estimate the binding affinity.

Methodology (using AutoDock Vina as an example):

-

Receptor Preparation: The homology model of the 5-HT3 receptor is prepared by adding polar hydrogens, assigning partial charges (e.g., Gasteiger charges), and defining the grid box that encompasses the putative binding site. The binding site is typically located at the interface between two adjacent subunits.[8]

-

Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using a molecular editor. The ligand is then prepared by assigning rotatable bonds and saving it in the appropriate format (e.g., PDBQT for AutoDock).

-

Docking Simulation: The docking simulation is performed using AutoDock Vina. The program explores various conformations of this compound within the defined grid box and scores them based on a scoring function that approximates the binding free energy.

-

Analysis of Results: The results are analyzed to identify the lowest energy binding pose. The interactions between this compound and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[8]

Molecular Dynamics Simulation of the this compound-5-HT3 Receptor Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Objective: To assess the stability of the docked pose of this compound and to calculate the binding free energy with higher accuracy.

Methodology (using GROMACS as an example):

-

System Setup: The docked this compound-5-HT3 receptor complex is placed in a simulated biological environment, which includes a lipid bilayer (for membrane proteins) and a solvent box of water molecules and ions to mimic physiological conditions.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.

-

Production MD: A production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.[9][10]

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone), and to identify key intermolecular interactions.

-

Binding Free Energy Calculation: Advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy.[11]

Quantitative Data Presentation

While specific in-silico binding data for this compound is not available in the reviewed literature, the following tables illustrate the type of quantitative data that would be generated from the aforementioned experimental protocols. The values presented are hypothetical and for illustrative purposes only, based on typical results for other 'setron' antagonists.

Table 1: Molecular Docking Results of this compound with the Human 5-HT3A Receptor

| Parameter | Value | Unit |

| Binding Energy | -9.5 (Hypothetical) | kcal/mol |

| Estimated Inhibition Constant (Ki) | 150 (Hypothetical) | nM |

| Interacting Residues (Hydrogen Bonds) | TYR153, TRP183 (Hypothetical) | - |

| Interacting Residues (Hydrophobic) | TRP90, TYR234, LEU127 (Hypothetical) | - |

Table 2: Binding Free Energy of this compound-5-HT3A Receptor Complex from MD Simulations

| Method | ΔG_binding | Unit |

| MM/PBSA | -25.8 (Hypothetical) | kcal/mol |

| MM/GBSA | -28.2 (Hypothetical) | kcal/mol |

Signaling Pathway

The binding of an agonist like serotonin to the 5-HT3 receptor opens the ion channel, leading to cation influx and subsequent cellular depolarization. As an antagonist, this compound prevents this channel opening.

Conclusion

In-silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions between this compound and the 5-HT3 receptor. Homology modeling, molecular docking, and molecular dynamics simulations offer a detailed view of the binding process, from predicting the binding pose to assessing the stability and energetics of the complex. While specific quantitative in-silico data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for conducting such studies. The insights gained from these computational approaches can significantly contribute to the understanding of the mechanism of action of this compound and facilitate the development of next-generation antiemetic therapies.

References

- 1. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. doi.nrct.go.th [doi.nrct.go.th]

- 9. Induced Polarization in Molecular Dynamics Simulations of the 5-HT3 Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Computational Analysis of Residue-Specific Binding Free Energies of Androgen Receptor to Ligands [frontiersin.org]

Ramosetron's Impact on Gastrointestinal Motility in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ramosetron, a potent and selective 5-hydroxytryptamine (5-HT)3 receptor antagonist, on gastrointestinal (GI) motility in rat models. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of gastrointestinal motility in rats, providing a comparative overview of its potency and efficacy.

Table 1: Efficacy of this compound in Inhibiting Stress-Induced Defecation in Rats

| Stress Model | Parameter | This compound ED₅₀ (mg/kg, p.o.) | Comparator Agents ED₅₀ (mg/kg, p.o.) | Reference |

| Conditioned Fear Stress | Inhibition of Defecation | 0.012 | Cilansetron: 0.094, Alosetron: 0.078 | [1] |

| Conditioned Fear Stress | Inhibition of Defecation | 0.019 (0.01 - 0.028) | Loperamide: 9.4 (4.0 - 22), Trimebutine: 850 (520 - 2,400), Tiquizium: 300 (190 - 450) | [2] |

| Restraint Stress | Inhibition of Defecation | 0.62 (0.17 - 1.2) | - | [3] |

Table 2: Effect of this compound on Gastrointestinal Transit in Rodents

| Animal Model | Experimental Model | Treatment and Dose (p.o.) | Effect on GI Transit | Reference |

| Rats | Conditioned Fear Stress-Induced Acceleration of Colonic Transit | 3 - 100 µg/kg | Significant prevention of accelerated colonic transit | [4] |

| Guinea Pigs | Normal | 10 µg/kg | No significant effect (56.6 ± 21.9% vs. 51.3 ± 20.1% in control) | [5] |

| Guinea Pigs | Normal | 30 µg/kg | No significant effect (46.9 ± 9.1% vs. 51.3 ± 20.1% in control) | [5] |

| Guinea Pigs | Normal | 100 µg/kg | Significant inhibition of charcoal transit (8.4 ± 5.6% vs. 51.3 ± 20.1% in control) | [5] |

| Guinea Pigs | 5-HT (10 mg/kg) Induced Accelerated Transit | 30 µg/kg | Significant inhibition of accelerated transit | [5] |

| Guinea Pigs | TRH (100 µg/kg) Induced Accelerated Transit | 30 µg/kg | Significant inhibition of accelerated transit | [6] |

| Guinea Pigs | Mustard Oil (10 mg/kg) Induced Accelerated Transit | 30 µg/kg | Significant inhibition of accelerated transit | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setups used to evaluate this compound's effects.

Conditioned Fear Stress (CFS)-Induced Defecation in Rats

This model is used to assess the impact of psychological stress on colonic motility and the efficacy of therapeutic agents in mitigating these effects.

Protocol:

-

Apparatus: A sound-attenuated chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.

-

Conditioning Phase:

-

Rats are individually placed in the chamber.

-

A neutral conditioned stimulus (CS), typically a tone (e.g., 2 kHz, 80 dB), is presented for a specific duration (e.g., 30 seconds).

-

Immediately following the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 0.5 seconds), is delivered through the grid floor.

-

This pairing of CS and US is repeated multiple times over several days (e.g., 10 pairings per day for 10 days) to establish a conditioned fear response.[7]

-

-

Testing Phase:

-

After the conditioning phase, rats are returned to their home cages for an incubation period (e.g., 24 hours).

-

On the test day, animals are pre-treated with this compound or a vehicle control at specified times before being placed back into the experimental chamber.

-

The CS (tone) is presented without the US (foot shock).

-

The number of fecal pellets defecated during the exposure to the CS is counted.

-

"Freezing" behavior, a characteristic fear response, can also be quantified as an index of anxiety.[1][8]

-

Charcoal Meal Gastrointestinal Transit Assay in Rats

This assay measures the rate of transit of a non-absorbable marker through the small intestine, providing an assessment of overall GI motility.[9][10]

Protocol:

-

Animals and Preparation:

-

Drug Administration:

-

This compound or vehicle is administered orally (p.o.), intravenously (i.v.), or intraperitoneally (i.p.) at a defined time before the charcoal meal (e.g., 60 minutes for p.o. administration).[9]

-

-

Charcoal Meal Administration:

-

Measurement of Transit:

-

After a specific time (e.g., 15-30 minutes), the animals are euthanized by a humane method (e.g., cervical dislocation or CO₂ asphyxiation).[9][11]

-

The small intestine is carefully excised from the pyloric sphincter to the cecum.

-

The total length of the small intestine is measured.

-

The distance traveled by the charcoal front from the pylorus is also measured.

-

-

Calculation:

-

Gastrointestinal transit is calculated as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.[13]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental procedures described.

Mechanism of Action

Serotonin (5-HT) is a key neurotransmitter in the gastrointestinal tract, regulating motility, secretion, and sensation.[14][15] Enterochromaffin cells in the gut mucosa release 5-HT in response to various stimuli.[16] This 5-HT then acts on several receptor subtypes, including the 5-HT3 receptor, which is a ligand-gated ion channel located on enteric neurons and extrinsic afferent nerve fibers.[14][16][17]

Activation of the 5-HT3 receptor leads to a rapid influx of cations (primarily Na⁺ and K⁺), causing depolarization of the neuron.[18] This depolarization initiates neural signaling that can lead to increased GI motility and visceral sensitivity.[18][19]

This compound is a highly potent and selective antagonist of the 5-HT3 receptor.[3][4] By competitively blocking the binding of 5-HT to this receptor, this compound prevents the downstream signaling cascade that promotes GI motility.[14] This antagonistic action is the basis for its efficacy in slowing gastrointestinal transit and reducing defecation frequency, particularly in models of stress-induced GI hypermotility.[1][4] this compound has shown a significantly higher affinity and slower dissociation from the 5-HT3 receptor compared to other antagonists like alosetron and cilansetron, which may contribute to its potent and long-lasting effects.[3]

References

- 1. Effect of this compound on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of this compound, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnmjournal.org [jnmjournal.org]

- 7. Long-lasting incubation of conditioned fear in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of conditioned fear stress on serotonin neurotransmission and freezing behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Charcoal Meal Test - Rat [productsafetylabs.com]

- 11. researchgate.net [researchgate.net]

- 12. ijper.org [ijper.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 15. The clinical potential of this compound in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Ramosetron: An In-depth Technical Guide to its Cellular and Molecular Mechanisms Beyond 5-HT3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramosetron is a highly potent and selective second-generation serotonin 5-HT3 receptor antagonist, primarily recognized for its efficacy in managing chemotherapy-induced nausea and vomiting and diarrhea-predominant irritable bowel syndrome (IBS-D). Its therapeutic success is largely attributed to its high-affinity binding to and prolonged inhibition of the 5-HT3 receptor, a ligand-gated ion channel. While extensive research confirms this primary mechanism, a deeper investigation into its broader pharmacological profile reveals potential cellular and molecular effects that extend beyond direct 5-HT3 antagonism. This technical guide consolidates the available evidence on these secondary effects, focusing on potential interactions with cardiac ion channels and its influence on inflammatory and apoptotic pathways. It aims to provide researchers and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

High Selectivity Profile of this compound

The cornerstone of this compound's pharmacological profile is its exceptional selectivity for the 5-HT3 receptor. In comparative studies, this compound has demonstrated a higher affinity for the 5-HT3 receptor than first-generation antagonists like ondansetron and granisetron. A pivotal study examining its pharmacological profile concluded that its affinities for a wide range of other receptors, transporters, ion channels, and enzymes were negligible, underscoring its specificity.[1]

Table 1: Binding Affinity of this compound for 5-HT3 Receptors

| Receptor/Species | Assay Type | Parameter | Value (nmol/L) |

| Cloned Human 5-HT3 | Radioligand Binding | Ki | 0.091 ± 0.014 |

| Cloned Rat 5-HT3 | Radioligand Binding | Ki | 0.22 ± 0.051 |

Data sourced from Hirata et al., 2007.[1]

Potential Cellular and Molecular Targets Beyond 5-HT3

Despite its high selectivity, some clinical and preclinical observations suggest that this compound may exert effects that warrant further investigation into potential off-target or downstream activities. These are primarily in the domains of cardiac electrophysiology and anti-inflammatory signaling.

Interaction with Cardiac Ion Channels

The potential for 5-HT3 receptor antagonists to affect cardiac repolarization, specifically by prolonging the QT interval, is a known class effect, often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The evidence for this compound's effect on the QTc interval is currently considered controversial.[2] Some studies have reported a statistically significant increase in the maximal change of the QTc interval in patients receiving this compound, while others have found no significant difference compared to placebo.[3] To date, no direct electrophysiological studies providing an IC50 value for this compound on hERG channels have been published.

Table 2: Summary of Clinical Findings on this compound and QTc Interval

| Study Population | Dosage | Key Finding on QTc Interval | Conclusion |

| Patients undergoing off-pump coronary artery bypass surgery | 0.3 mg IV | Maximal change in QTc was significantly higher in the this compound group (25.1 ± 22.0 ms) vs. placebo (17.5 ± 14.5 ms).[3] | This compound may affect maximal change in QTc and should be used with caution in high-risk patients.[3] |

| Patients undergoing robot-assisted laparoscopic prostatectomy | 0.3 mg IV | No significant difference in QTc intervals over time between this compound and control groups.[2] | This compound can be safely administered in this patient population without significant QTc prolongation.[2] |

Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channel Activity

This protocol describes a standard method for assessing a compound's effect on the hERG potassium channel, which is crucial for evaluating the potential for QT prolongation.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG-encoding gene are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.

-

Electrophysiological Recording:

-

Configuration: The whole-cell patch-clamp technique is used.

-

Solutions: The external solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.4. The internal (pipette) solution contains (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, adjusted to pH 7.2.

-

Voltage Protocol: To elicit hERG current (IKr), a specific voltage-step protocol is applied. A common protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 1-2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to observe the characteristic tail current, which is then measured.

-

-

Drug Application: After obtaining a stable baseline recording, the test compound (this compound) is perfused into the bath at various concentrations.

-

Data Analysis: The inhibition of the hERG tail current at each concentration is measured. The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG current.

Modulation of Inflammatory and Apoptotic Pathways

A preclinical study has shown that this compound can ameliorate 5-fluorouracil (5-FU)-induced intestinal mucositis in mice. This effect was associated with a reduction in the expression of pro-inflammatory cytokines and a decrease in apoptosis in intestinal crypt cells. The study suggests that these anti-inflammatory and anti-apoptotic effects are a downstream consequence of 5-HT3 receptor antagonism, rather than a direct interaction with cytokines or caspases.

Table 3: Effect of this compound on 5-FU-Induced Inflammatory and Apoptotic Markers

| Marker | Effect of 5-FU Treatment | Effect of this compound (0.1 mg/kg) + 5-FU |

| Pro-inflammatory Cytokines | ||

| TNF-α mRNA | Up-regulation | Attenuated |

| IL-1β mRNA | Up-regulation | Attenuated |

| IL-6 mRNA | Up-regulation | Attenuated |

| Apoptotic Markers | ||

| Apoptotic Cell Count | Increased | Reduced |

| Activated Caspase-3 | Increased | Reduced |

| Activated Caspase-8 | Increased | Reduced |

Data summarized from Yasuda et al., 2013.

Experimental Protocols

-

Animal Model: As described by Yasuda et al., intestinal mucositis is induced in mice by daily administration of 5-FU (50 mg/kg, i.p.) for 5 days. A treatment group receives this compound (e.g., 0.1 mg/kg, s.c.) daily prior to 5-FU administration.

-

Tissue Collection: At a specified time point (e.g., 24 hours after the first 5-FU dose), a section of the small intestine (e.g., jejunum) is collected.

-

RNA Extraction: Total RNA is extracted from the intestinal tissue using a suitable kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system. The reaction mixture contains cDNA, forward and reverse primers specific for the target cytokines (TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of each cytokine mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

-

Sample Preparation: Intestinal tissue lysates are prepared from the animal model as described above. Protein concentration in the lysates is determined using a BCA assay.

-

Assay Procedure:

-

In a 96-well microplate, add 50-100 µg of protein lysate to each well.

-

Add reaction buffer containing dithiothreitol (DTT) to each well.

-

To initiate the reaction, add a colorimetric substrate specific for either Caspase-3 (e.g., Ac-DEVD-pNA) or Caspase-8 (e.g., Ac-IETD-pNA).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement: The cleavage of the pNA chromophore by the active caspase is measured by reading the absorbance at 405 nm in a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase activity in the sample. Results can be expressed as fold-change relative to the control group.

Conclusion

The pharmacological activity of this compound is dominated by its high-affinity and selective antagonism of the 5-HT3 receptor. This specificity is a key contributor to its clinical efficacy and favorable side-effect profile. While the literature strongly indicates that direct interactions with other molecular targets are negligible, emerging evidence points to clinically relevant effects that are downstream or indirect consequences of its primary mechanism. The controversial findings regarding QTc interval prolongation highlight a potential interaction with cardiac ion channels that warrants further direct investigation. Furthermore, the demonstrated ability of this compound to attenuate chemotherapy-induced inflammation and apoptosis in preclinical models opens new avenues for understanding its full therapeutic potential. For drug development professionals, this compound serves as a case study in how a highly selective compound can still modulate complex pathophysiological processes beyond its primary target, emphasizing the importance of investigating both direct and indirect mechanisms of action.

References

- 1. Evaluation of the pharmacological profile of this compound, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heart-Rate-Corrected QT Interval Response to this compound during Robot-Assisted Laparoscopic Prostatectomy: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on QTc interval: a randomised controlled trial in patients undergoing off-pump coronary artery bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Data on Ramosetron: A Technical Guide to Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-phase clinical trial data concerning the safety and efficacy of Ramosetron, a potent and selective serotonin 5-HT₃ receptor antagonist. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological profile of this compound.

Introduction

This compound is a medication primarily utilized for the management of diarrhea-predominant irritable bowel syndrome (IBS-D) and chemotherapy-induced nausea and vomiting (CINV). Its therapeutic effect is mediated through the selective antagonism of the 5-hydroxytryptamine-3 (5-HT₃) receptor. This guide synthesizes key findings from early-phase clinical trials, focusing on quantitative safety and efficacy data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: 5-HT₃ Receptor Antagonism

The 5-HT₃ receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of receptors. Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor directly mediates neuronal depolarization.[1]

Signaling Pathway:

Upon binding of serotonin (5-HT), the 5-HT₃ receptor channel opens, allowing the influx of cations, primarily sodium (Na⁺) and potassium (K⁺), with some permeability to calcium (Ca²⁺).[1][2] This influx leads to a rapid depolarization of the neuron, initiating an excitatory response.[1] In the gastrointestinal tract, this mechanism is implicated in visceral pain perception and the regulation of motility. By blocking this receptor, this compound effectively inhibits the signaling cascade that can lead to symptoms of nausea, vomiting, and diarrhea.

Efficacy in Early-Phase Clinical Trials

Irritable Bowel Syndrome with Diarrhea (IBS-D)

Multiple early-phase studies have demonstrated the efficacy of this compound in treating IBS-D.

Table 1: Efficacy of this compound in Phase II and IV IBS-D Trials

| Study Identifier/Phase | Treatment Arms | Key Efficacy Outcomes |

| Phase II (Female Patients)[3] | This compound (1.25 µg, 2.5 µg, 5 µg) vs. Placebo | Monthly Responder Rate (Global Improvement, Month 1): Data not explicitly provided in abstract. Abdominal Pain/Discomfort Improvement (2.5 µg vs. Placebo): Month 2: 62.5% vs. lower (P=0.002); Month 3: 60.6% vs. lower (P=0.005). |

| Phase IV Pilot (Male Patients)[4][5][6][7] | This compound (5 µg) vs. Placebo | Responder Rate (Improvement in Chief Complaint): 53.2% vs. 42.0%. Bristol Stool Form Scale (BSFS) Score at Last Point: 4.36 vs. 4.85 (P=0.027). |

| Randomized Controlled Trial[8] | This compound (5 µg) vs. Placebo | Monthly Responder Rate (Global Assessment of Relief): 47% vs. 27% (p<0.001). |

| Meta-analysis of 4 RCTs[9] | This compound vs. Placebo | Relief of Overall IBS Symptoms (RR): 1.70. Relief of Abdominal Discomfort/Pain (RR): 1.41. Improvement in Abnormal Bowel Habits (RR): 1.72. Improvement in Stool Consistency (RR): 1.71. |

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound has also been evaluated for the prevention of CINV.

Table 2: Efficacy of this compound in Early-Phase CINV Trials

| Study Identifier/Phase | Treatment Arms | Key Efficacy Outcomes |

| Phase II Pilot (Dose-Ranging)[10][11] | This compound (0.3 mg, 0.45 mg, 0.6 mg) | Complete Response Rate (Acute CINV): 35.3% (0.3 mg), 50.0% (0.45 mg), 72.2% (0.6 mg). Complete Response Rate (Delayed CINV): 53% (0.3 mg), 78.6% (0.45 mg), 72.2% (0.6 mg). |

| Phase II (Combination Therapy)[12] | This compound (0.6 mg) + Aprepitant + Dexamethasone | Complete Response Rate (Acute Period): 95.1%. Complete Response Rate (Delayed Period): 92.7%. |

Safety and Tolerability in Early-Phase Trials

Across early-phase trials, this compound has been generally well-tolerated. The most commonly reported adverse events are related to its mechanism of action.

Table 3: Common Adverse Events Reported in Early-Phase this compound Trials

| Indication | Study Identifier/Phase | Adverse Event | Incidence in this compound Group | Incidence in Placebo/Comparator Group |

| IBS-D | Phase IV Pilot (Male Patients)[4] | Hard Stool | 19.1% (9/47) | 5.9% (3/51) |

| IBS-D | Meta-analysis of 4 RCTs[9] | Hard Stool | Higher (RR 4.74) | Lower |

| IBS-D | Meta-analysis of 4 RCTs[9] | Constipation | Higher (RR 2.53) | Lower |

| IBS-D | Phase III Long-term (Female Patients)[13] | Constipation (2.5 µg) | 19.7% | N/A |

| IBS-D | Randomized Controlled Trial[8] | Hard Stool | Most frequently reported adverse event | Lower than this compound group |

No serious adverse events such as ischemic colitis were reported in these early-phase trials.[9][13][14]

Experimental Protocols of Key Cited Trials

Phase IV Pilot Study in Male IBS-D Patients (NCT00918411)[4][5][6][7]

-

Study Design: A randomized, placebo-controlled, parallel-group pilot clinical trial.

-

Patient Population: Male patients diagnosed with IBS-D according to the Rome III criteria.

-

Intervention:

-

This compound 5 µg orally once daily before breakfast for 12 weeks.

-

Placebo orally once daily for 12 weeks.

-

-

Methodology: The study included a one-week baseline period followed by a 12-week treatment period. Efficacy and safety were assessed at weeks 2, 4, 8, and 12. The primary endpoints focused on clinically meaningful improvements in the patient's chief complaint and the severity of major IBS symptoms. The Bristol Stool Form Scale (BSFS) was used to assess stool consistency.

-

Workflow Diagram:

Phase II Dose-Ranging Study in CINV[10][11]

-

Study Design: A randomized, double-blind pilot study.

-

Patient Population: Patients receiving folic acid, 5-fluorouracil, and oxaliplatin chemotherapy.

-

Intervention:

-

This compound 0.3 mg, 0.45 mg, or 0.6 mg administered as a single intravenous dose 30 minutes before chemotherapy.

-

-

Methodology: Patients were randomized into three treatment groups. The study evaluated the pharmacokinetics and pharmacodynamics of this compound. The Rhodes Index of Nausea, Vomiting, and Retching (RINVR) was used to assess CINV. Efficacy was evaluated for both acute (within 24 hours) and delayed (≥2 days after chemotherapy) CINV.

Phase II Study in Female IBS-D Patients (NCT01274000)[3][15]

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-finding exploratory trial.

-

Patient Population: Female outpatients with IBS-D.

-

Inclusion Criteria (brief): Diagnosis of diarrhea-predominant IBS.

-

Exclusion Criteria (brief): History of surgical resection of the stomach, small or large intestine; history or current diagnosis of inflammatory bowel disease or ischemic colitis.[15]

-

Intervention:

-

This compound 1.25 µg, 2.5 µg, or 5 µg orally once daily for 12 weeks.

-

Placebo orally once daily for 12 weeks.

-

-

Methodology: The study included a one-week baseline period. The primary endpoint was the monthly responder rate of global improvement of IBS symptoms in the first month. Secondary endpoints included global improvement in other months, relief of abdominal pain/discomfort, and weekly mean changes in the Bristol Stool Form Scale (BSFS).

Conclusion

Early-phase clinical trial data for this compound demonstrate a favorable safety and efficacy profile for the treatment of both IBS-D and CINV. In IBS-D, this compound has shown significant improvements in overall symptoms, abdominal pain, and stool consistency compared to placebo. For CINV, it has proven effective in preventing both acute and delayed nausea and vomiting, with evidence of a dose-response relationship. The most common adverse events, constipation and hard stool, are consistent with its mechanism of action and are generally mild to moderate in severity. Further research in larger, more diverse populations will continue to delineate the full clinical potential of this 5-HT₃ receptor antagonist.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimal dose of this compound in female patients with irritable bowel syndrome with diarrhea: A randomized, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized, placebo-controlled, phase IV pilot study of this compound to evaluate the co-primary end points in male patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 6. Randomized, placebo-controlled, phase IV pilot study of this compound to evaluate the co-primary end points in male patients with irritable bowel syndrome with diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A randomized, double-blind, placebo-controlled clinical trial of the effectiveness of the novel serotonin type 3 receptor antagonist this compound in both male and female Japanese patients with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound for the treatment of irritable bowel syndrome with diarrhea: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Randomized, Double-Blind Pilot Study of Dose Comparison of this compound to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Randomized, Double-Blind Pilot Study of Dose Comparison of this compound to Prevent Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase II Study to Evaluate the Efficacy of this compound, Aprepitant, and Dexamethasone in Preventing Cisplatin-Induced Nausea and Vomiting in Chemotherapy-Naïve Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of this compound in female patients with irritable bowel syndrome with diarrhea: a phase III long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Ramosetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramosetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. This document provides a detailed protocol for the synthesis and purification of this compound hydrochloride, suitable for laboratory and pilot-scale production. The synthesis is based on the coupling of N-methylindole with an activated derivative of 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid, followed by purification to yield a high-purity final product.

Introduction

This compound, with the chemical name (R)-5-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole, is a second-generation 5-HT3 receptor antagonist.[1] Its hydrochloride salt is formulated for clinical use. The core of its synthesis involves the formation of an amide bond between the indole and benzimidazole moieties, typically achieved through a Friedel-Crafts acylation or related coupling reactions. This application note outlines a common synthetic route and a robust purification protocol.

Signaling Pathway of this compound

This compound exerts its antiemetic effects by selectively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone. When activated by serotonin, these receptors trigger the vomiting reflex. This compound competitively inhibits serotonin binding, thereby suppressing nausea and vomiting.

Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.

Synthesis of this compound Hydrochloride

A common synthetic approach involves the acylation of 1-methylindole with an activated form of (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound Hydrochloride.

Experimental Protocol

Step 1: Activation of (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid

-

To a stirred suspension of (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Friedel-Crafts Acylation

-

Dissolve 1-methylindole (1 equivalent) in anhydrous 1,2-dichloroethane.

-

Add phosphorus oxychloride (2 equivalents) to the solution at 0 °C.

-

Add the crude acid chloride from Step 1 to the reaction mixture.

-

Heat the mixture to reflux and stir for 6-8 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the aqueous layer with a 20% sodium hydroxide solution to a pH of 9-10.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound free base.

Step 3: Salt Formation

-

Dissolve the crude this compound free base in dehydrated ethanol.

-

Adjust the pH to 1-2 with a 30% solution of HCl in ethanol.

-

Stir the mixture until a solid precipitates completely.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound hydrochloride.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Product | Yield |

| Friedel-Crafts Acylation | (R)-5-(chlorocarbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole | 1-Methylindole | This compound (Free Base) | ~73% |

| Salt Formation | This compound (Free Base) | HCl in Ethanol | This compound Hydrochloride | ~91% |

| Overall Yield | ~66% |

Purification Protocol

Recrystallization

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol.

-

Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Filter the crystals, wash with a cold mixture of methanol and ethyl acetate (1:4 v/v), and dry under vacuum.

Chromatographic Purity Analysis (HPLC)

A validated HPLC method is crucial to determine the purity of the final product and to detect any related substances or enantiomeric impurities.

| Parameter | Specification |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 5.2) (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Expected Purity | >99.5% |

Conclusion

The described synthesis and purification protocols provide a reliable method for obtaining high-purity this compound hydrochloride. The overall yield is suitable for laboratory-scale synthesis and can be optimized for larger-scale production. The purity of the final product should be confirmed using appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.

References

Validated HPLC Method for the Quantification of Ramosetron: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ramosetron, a potent and selective 5-HT3 receptor antagonist. The protocol details the chromatographic conditions, system suitability parameters, and validation procedures as per ICH guidelines. Furthermore, this guide includes a detailed experimental workflow and an illustrative diagram of the signaling pathway associated with this compound's mechanism of action to provide a thorough understanding for researchers and drug development professionals.

Introduction

This compound is a crucial therapeutic agent used in the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[1] Its efficacy is attributed to its selective antagonism of the serotonin 5-HT3 receptor.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is paramount for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high specificity, sensitivity, and accuracy. This application note describes a robust, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector |

| Column | C18 column (e.g., Hypersil ODS C18, 150 x 4.6mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile and Buffer (pH 3.2) in a 50:50 v/v ratio[3] or Methanol and Water (50:50 v/v)[1] |

| Flow Rate | 0.8 mL/min[2][3] |

| Detection Wavelength | 310 nm[3] or 302 nm[2][4] or 307 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time | Approximately 2.54 min[3] to 3.59 min[1] |

Experimental Protocols

Preparation of Solutions

Buffer Preparation (pH 3.2): Accurately weigh and dissolve a suitable amount of a phosphate buffer salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to a final concentration of 0.05 M.[5][6] Adjust the pH to 3.2 using phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase Preparation: Mix the filtered buffer and acetonitrile in a 50:50 (v/v) ratio.[3] Degas the mobile phase by sonication for 15 minutes before use. Alternatively, a mobile phase of Methanol and Water (50:50 v/v) can be prepared and degassed.[1]

Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 1-6 µg/mL).[2][4]

Sample Preparation (from Tablet Dosage Form):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

-

System Suitability: Inject the standard solution five times and evaluate the system suitability parameters. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.[1]

-

Specificity: The specificity of the method is determined by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution, and a sample solution. There should be no interference from excipients at the retention time of this compound.

-

Linearity: Inject the prepared working standard solutions in the range of 1-6 µg/mL.[2][4] Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.[3]

-

Accuracy (Recovery): The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98-102%.[1][2]

-

Precision:

-

Repeatability (Intra-day Precision): Analyze the same concentration of the standard solution six times on the same day. The relative standard deviation (%RSD) should be less than 2.0%.[2][4]

-

Intermediate Precision (Inter-day Precision): Analyze the same concentration of the standard solution on three different days. The %RSD should be less than 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. For example, LOD and LOQ for a similar method were found to be 0.028 µg/mL and 0.0851 µg/mL, respectively.[2]

-

Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The method should remain unaffected by these small changes.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the method validation.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.57[1] |

| Theoretical Plates | > 2000 | 2262[1] |

| %RSD of Peak Areas | ≤ 2.0% | < 1.0% |

Table 3: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | Value |

| 2 | Value |

| 3 | Value |

| 4 | Value |

| 5 | Value |

| 6 | Value |

| Correlation Coefficient (r²) | > 0.999[3] |

Table 4: Accuracy (Recovery) Study Data

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | Value | Value | 98.33% - 98.86%[1] |

| 100% | Value | Value | 99.0% - 99.5%[2][4] |

| 120% | Value | Value | 99.76% - 100.33%[3] |

Table 5: Precision Study Data

| Precision Type | %RSD |

| Repeatability (Intra-day) | < 2.0%[2][4] |

| Intermediate Precision (Inter-day) | < 2.0% |

Table 6: LOD and LOQ Data

| Parameter | Result |

| Limit of Detection (LOD) | 0.028 µg/mL[2] |

| Limit of Quantification (LOQ) | 0.0851 µg/mL[2] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for this compound quantification by HPLC.

This compound Mechanism of Action: Signaling Pathway

The diagram below illustrates the signaling pathway of the 5-HT3 receptor and the mechanism of action of this compound.

Caption: this compound blocks serotonin binding to the 5-HT3 receptor.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control analysis. The provided experimental protocols and visualizations offer a comprehensive resource for researchers and professionals in the field of pharmaceutical analysis and drug development.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term efficacy and safety of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ramosetron Administration in Rodent Models of Irritable Bowel Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction